![molecular formula C9H6N2O2 B3349844 6-Aminoquinoline-5,8-dione CAS No. 24149-57-3](/img/structure/B3349844.png)
6-Aminoquinoline-5,8-dione
Overview
Description
6-Aminoquinoline-5,8-dione (CAS# 24149-57-3) is a research chemical . It has a molecular weight of 174.16 and a molecular formula of C9H6N2O2 . The compound is also known by its IUPAC name, 6-aminoquinoline-5,8-dione .
Synthesis Analysis
The total synthesis of a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic, which reached phase II clinical trials in the 1970s, has been described . Two routes to construct a key pentasubstituted pyridine fragment are depicted, both relying on ring-closing metathesis . Aminovinyl derivatives of quinoline-5,8-dione and isoquinoline-5,8-dione were also obtained .Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis
The reaction of quinoline-5,8-dione with the enamine in CH2Cl2 resulted in a mixture of compounds with more of the 6-substituted isomer formed in aprotic solvent .Physical And Chemical Properties Analysis
6-Aminoquinoline-5,8-dione has a boiling point of 364 ℃ at 760 mmHg and a density of 1.435 g/cm3 . The compound’s complexity is 296, and it has a covalently-bonded unit count of 1 .Safety And Hazards
Future Directions
While specific future directions for 6-Aminoquinoline-5,8-dione are not mentioned in the retrieved papers, the compound’s properties suggest it could be a desirable molecule for further studies of nonlinear optical (NLO) applications . Additionally, its synthesis and analysis could contribute to the development of new drugs and therapeutic strategies .
properties
IUPAC Name |
6-aminoquinoline-5,8-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLEAPAWPQEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(C2=O)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291632 | |
Record name | 6-aminoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-5,8-dione | |
CAS RN |
24149-57-3 | |
Record name | 5, 6-amino | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-aminoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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